二乙基(2-氧代-2-苯基乙基)膦酸酯

描述

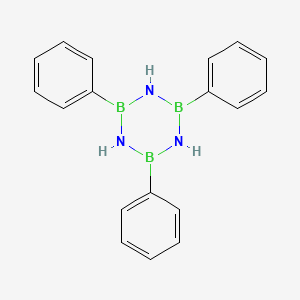

Diethyl 2-oxo-2-phenylethylphosphonate, also known as Diethyl benzoylmethylphosphonate or Diethyl phenacylphosphonate, is a chemical compound used in scientific research . It has an empirical formula of C12H17O4P and a molecular weight of 256.23 .

Synthesis Analysis

Diethyl 2-oxo-2-phenylethylphosphonate is a reactant involved in various chemical reactions. These include asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates with subsequent functionalization of the products, cyclocondensation reactions to produce arylphosphonates, and diazo transfer reactions for the synthesis of diazo-phosphonyl compounds .Molecular Structure Analysis

The linear formula of Diethyl 2-oxo-2-phenylethylphosphonate is C6H5COCH2P(O)(OC2H5)2 . The structure of this compound can be represented by the SMILES stringCCOP(=O)(CC(=O)c1ccccc1)OCC . Chemical Reactions Analysis

As a reactant, Diethyl 2-oxo-2-phenylethylphosphonate is involved in C-C bond formation . It participates in reactions such as asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates with subsequent functionalization of the products, cyclocondensation reactions to produce arylphosphonates, and diazo transfer reactions for the synthesis of diazo-phosphonyl compounds .Physical And Chemical Properties Analysis

Diethyl 2-oxo-2-phenylethylphosphonate has a boiling point of 192-193 °C/11 mmHg and a density of 1.179 g/mL at 25 °C . Its refractive index is n20/D 1.513 .科学研究应用

不对称迈克尔加成

该化合物用作β-氧代膦酸酯与硝基烯烃进行不对称迈克尔加成反应的反应物 。迈克尔加成反应是构建碳-碳键的有力工具,在有机合成中具有重要作用。

偕卤代氟化

“二乙基(2-氧代-2-苯基乙基)膦酸酯”参与酮膦酸酯的偕卤代氟化反应 。该过程允许对产物进行后续官能化,扩展了其在各个研究领域的潜在应用。

芳基膦酸酯的制备

该化合物用于环缩合反应来制备芳基膦酸酯 。芳基膦酸酯由于其独特的化学性质,在有机合成和药物化学中具有重要价值。

重氮膦酰化合物的合成

“二乙基(2-氧代-2-苯基乙基)膦酸酯”用于重氮转移反应,用于合成重氮膦酰化合物 。这些化合物在各种合成转化中都有用,包括内酰胺形成、环丙烷化和卡宾插入反应。

C-C键形成

该化合物适用于C-C键形成反应 。形成碳-碳键的能力是有机化学的基础,该化合物可用于各种反应来实现这一目标。

安全和危害

When handling Diethyl 2-oxo-2-phenylethylphosphonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

未来方向

Diethyl 2-oxo-2-phenylethylphosphonate is a versatile chemical compound used in scientific research. Its unique properties make it valuable for various applications, such as organic synthesis and pharmaceutical development. Future research may explore new applications and synthesis methods for this compound.

Relevant Papers A paper titled “Reductive activity of free and immobilized cells of cyanobacteria” mentions the conversion of Diethyl 2-oxo-2-phenylethylphosphonate by shaking culture of free cells of N. cf. muscorum .

作用机制

Target of Action

It’s known that this compound is a versatile reagent used in various chemical reactions .

Mode of Action

Diethyl (2-oxo-2-phenylethyl)phosphonate is involved in several types of chemical reactions. These include the asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates with subsequent functionalization of the products, cyclocondensation reactions to produce arylphosphonates, and diazo transfer reactions for the synthesis of diazo-phosphonyl compounds .

Biochemical Pathways

It’s known that this compound is used in the synthesis of various organic compounds, suggesting that it may influence a wide range of biochemical pathways .

Pharmacokinetics

As a chemical reagent, it’s primarily used in laboratory settings for the synthesis of other compounds .

Result of Action

The molecular and cellular effects of Diethyl (2-oxo-2-phenylethyl)phosphonate’s action are largely dependent on the specific reactions it’s involved in. As a reagent, it’s used to facilitate various chemical reactions, leading to the production of a wide range of organic compounds .

生化分析

Biochemical Properties

Diethyl 2-oxo-2-phenylethylphosphonate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It is involved in reactions such as the asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates, and cyclocondensation reactions to produce arylphosphonates . The compound interacts with various enzymes and proteins, facilitating these reactions. For instance, it can act as a reactant in diazo transfer reactions for the synthesis of diazo-phosphonyl compounds . These interactions are crucial for the compound’s role in biochemical processes.

Molecular Mechanism

The molecular mechanism of diethyl 2-oxo-2-phenylethylphosphonate involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, either inhibiting or activating their functions. For example, it can act as an inhibitor in certain enzyme-catalyzed reactions, thereby altering the reaction pathway and the resulting products . Additionally, the compound’s structure allows it to participate in the formation of carbon-carbon bonds, which is a key aspect of its mechanism of action. These interactions at the molecular level are essential for the compound’s biochemical properties and effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diethyl 2-oxo-2-phenylethylphosphonate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with a boiling point of 192-193 °C and a density of 1.179 g/mL at 25 °C . Its stability can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of diethyl 2-oxo-2-phenylethylphosphonate vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can result in toxicity or other adverse effects. Studies have shown that the compound’s effects are dose-dependent, with threshold effects observed at certain concentrations . High doses of the compound can lead to toxic effects, including changes in cellular function and metabolism. It is important to carefully control the dosage when using this compound in animal studies to avoid adverse effects.

Metabolic Pathways

Diethyl 2-oxo-2-phenylethylphosphonate is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can affect metabolic flux and metabolite levels by participating in reactions such as the asymmetric Michael addition and gem-chlorofluorination . These interactions are crucial for the compound’s role in metabolic pathways, as they influence the availability of key intermediates and products. The compound’s effects on metabolic pathways depend on the specific enzymes and cofactors it interacts with.

Transport and Distribution

The transport and distribution of diethyl 2-oxo-2-phenylethylphosphonate within cells and tissues are important factors that influence its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are crucial for the compound’s distribution within different cellular compartments and tissues. The specific transport and distribution mechanisms depend on the compound’s structure and the presence of specific transporters and binding proteins.

Subcellular Localization

Diethyl 2-oxo-2-phenylethylphosphonate’s subcellular localization is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are crucial for the compound’s role in biochemical reactions and cellular processes. The specific subcellular localization of the compound depends on its structure and the presence of targeting signals or modifications that direct it to specific locations within the cell.

属性

IUPAC Name |

2-diethoxyphosphoryl-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12(13)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEVTTNSIPGLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188075 | |

| Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3453-00-7 | |

| Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-oxo-2-phenylethylphosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59Y643H9ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a notable application of Diethyl 2-oxo-2-phenylethylphosphonate in organic synthesis?

A1: Diethyl 2-oxo-2-phenylethylphosphonate serves as a valuable reagent in synthesizing substituted indol-3-yl and pyrrol-3-yl phosphonates. [] This synthesis involves reacting the compound with amines to form imino-/enaminophosphonates, which then undergo a palladium-catalyzed oxidative cyclization. [] This method offers a convenient route to these valuable phosphonate derivatives. []

Q2: Can microorganisms metabolize Diethyl 2-oxo-2-phenylethylphosphonate?

A2: Yes, certain microorganisms exhibit the capability to biotransform Diethyl 2-oxo-2-phenylethylphosphonate. Specifically, research has identified a chiral O-phosphorylated derivative of 2-hydroxy-2-phenylethylphosphonate as a product of microbial biotransformation. [] This finding suggests the potential for utilizing microorganisms in the modification or degradation of this compound.

Q3: Beyond bacteria, do other organisms demonstrate metabolic activity towards oxophosphonates like Diethyl 2-oxo-2-phenylethylphosphonate?

A3: Yes, cyanobacteria have shown reductive activity towards oxophosphonates, including Diethyl 2-oxo-2-phenylethylphosphonate. [] Comparative studies have been conducted on both free and immobilized cyanobacterial cells to understand their potential in the biotransformation of these compounds. [] This research highlights the broader biological relevance of oxophosphonates and their potential interactions with various organisms.

Q4: Can Diethyl 2-oxo-2-phenylethylphosphonate act as a ligand in coordination chemistry?

A4: Yes, Diethyl 2-oxo-2-phenylethylphosphonate can function as a ligand in lanthanide complexes. [] Studies have explored its coordination behavior alongside another phosphonate ligand, diethyl(2-oxopropyl) phosphonate. [] This research expands the potential applications of Diethyl 2-oxo-2-phenylethylphosphonate beyond organic synthesis and into the realm of inorganic and materials chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)